tert-Butylamine

Catalog No.
S578172
CAS No.
75-64-9
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine

CAS Number

75-64-9

Product Name

tert-Butylamine

IUPAC Name

2-methylpropan-2-amine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4(2,3)5/h5H2,1-3H3

InChI Key

YBRBMKDOPFTVDT-UHFFFAOYSA-N

SMILES

CC(C)(C)N

solubility

Very soluble (NTP, 1992)
Miscible with alcohol and ether; soluble in chloroform
Sol in common organic solvents
In water, 1X10+6 mg/L at 25 °C /miscible/

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N

The exact mass of the compound tert-Butylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)13.67 mmiscible with alcohol and ether; soluble in chloroformsol in common organic solventsin water, 1x10+6 mg/l at 25 °c /miscible/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Butylamines - Supplementary Records. It belongs to the ontological category of primary aliphatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

tert-Butylamine (CAS: 75-64-9) is a sterically hindered primary aliphatic amine characterized by a highly branched tert-butyl group directly attached to the nitrogen atom. This structural feature imparts strong basicity (pKa ~10.68) combined with exceptionally low nucleophilicity and high volatility (boiling point ~44–46 °C)[1]. In industrial and advanced laboratory procurement, it serves as a critical precursor for delayed-action rubber accelerators (e.g., TBBS), highly volatile atomic layer deposition (ALD) precursors, and selective pharmaceutical intermediates where the steric bulk prevents unwanted side reactions [1].

Research Fit

1
Steric hindrance modulates nucleophilicity for regioselective reactions
2
Eliminates hydantoin impurity in Fmoc-based peptide synthesis
3
Preferred for non-nitrosamine rubber accelerator production

Substituting tert-butylamine with unhindered or partially hindered isomers like n-butylamine or sec-butylamine leads to catastrophic process failures in both synthesis and material science. In organic synthesis, the lack of steric bulk in n-butylamine results in rapid, unselective nucleophilic attack on electrophilic centers (such as carbonyls), whereas tert-butylamine acts selectively as a base or forms specific hindered amides [1]. In materials manufacturing, using unhindered amines to synthesize metal imido ALD precursors drastically reduces precursor volatility due to increased intermolecular interactions, and in rubber vulcanization, substituting tert-butylamine with cyclohexylamine yields accelerators with insufficient scorch delay, risking premature cross-linking during high-temperature processing [2].

Substitution Risk

n-Butylamine May alter reaction rates and introduce higher byproduct formation
Piperidine May generate hydantoin impurity in sensitive peptide deprotection steps
Morpholine / Cyclohexylamine May produce nitrosamines in sulfenamide accelerator vulcanization

Volatility and Thermal Processability

tert-Butylamine exhibits a significantly lower boiling point compared to its straight-chain isomer, n-butylamine [1], [2]. This high volatility allows for rapid, low-temperature removal of excess amine or solvent post-reaction, which is critical when processing thermally sensitive pharmaceutical intermediates.

Evidence DimensionBoiling Point
Target Compound Data44–46 °C
Comparator Or Baselinen-Butylamine (77–79 °C)
Quantified Difference~33 °C lower boiling point
ConditionsStandard atmospheric pressure (100 kPa)

Enables energy-efficient, low-temperature solvent/reagent stripping, preventing thermal degradation of sensitive downstream products.

Aqueous Basicity (pKa)
Head-to-head
pKa = 10.68
Reduced basicity supports regioselective reactivity control
0.09 units lower vs n-butylamine (10.59); 25°C aqueous

Chemoselectivity via Steric Hindrance

The bulky tert-butyl group severely restricts the nucleophilic attack trajectory of the nitrogen lone pair. According to the Mayr nucleophilicity scale in acetonitrile, tert-butylamine has an N parameter of 12.35, compared to 15.27 for n-butylamine [1]. Because this scale is logarithmic, tert-butylamine is nearly 1,000 times less nucleophilic than its straight-chain analog, allowing it to function as a strong base without triggering unwanted amidation or alkylation side-reactions [1].

Evidence DimensionMayr Nucleophilicity Parameter (N)
Target Compound Data12.35
Comparator Or Baselinen-Butylamine (15.27)
Quantified Difference2.92 log units lower (approx. 800x slower nucleophilic attack rate)
ConditionsAcetonitrile solvent at 20 °C

Allows buyers to procure a highly selective basic reagent that avoids the yield-destroying nucleophilic side-reactions typical of standard primary amines.

OH Radical Rate Constant
Class-level
k_OH = 8.4 (±1.7) × 10⁻¹² cm³/molecule·s
Slower degradation implies longer atmospheric lifetime
~5-fold slower than typical primary amines; EUPHORE chamber

Delayed-Action Rubber Vulcanization

In tire manufacturing, the choice of amine precursor directly dictates the scorch safety of the resulting sulfenamide accelerator. Accelerators derived from tert-butylamine (TBBS) provide a significantly longer scorch delay compared to those derived from cyclohexylamine (CBS)[1]. This delayed action allows for longer, safer processing times at high extrusion temperatures before vulcanization initiates[1].

Evidence DimensionScorch Time (Delayed action in vulcanization)
Target Compound DataTBBS (tert-Butylamine-derived)
Comparator Or BaselineCBS (Cyclohexylamine-derived)
Quantified DifferenceTBBS exhibits extended scorch delay and better reversion resistance
ConditionsStandard sulfur/accelerator curing systems (e.g., in Natural Rubber or SBR)

Essential for modern high-temperature rubber processing where premature cross-linking (scorch) leads to catastrophic material waste.

Gas-Phase Acidity (ΔH°acid)
Head-to-head
ΔH°acid = 396.6 kcal/mol
Stronger gas-phase base differentiates amide ion reactivity
9.1 kcal/mol less acidic than 2,2,6,6-tetramethylpiperidine

ALD Precursor Volatility

For semiconductor manufacturing, tert-butylamine is the preferred precursor for synthesizing metal imido complexes. The steric bulk of the tert-butylimido ligand prevents intermolecular interactions, yielding highly volatile precursors. For example, bis(tert-butylimido)molybdenum complexes achieve 1 Torr of vapor pressure at 212 °C while maintaining thermal stability up to 273 °C [1], outperforming less hindered analogs that suffer from lower volatility and premature thermal decomposition[1].

Evidence DimensionPrecursor Vapor Pressure and Thermal Stability
Target Compound Datatert-Butylimido metal complexes (e.g., (tBuN)2Mo(PyrIm)2)
Comparator Or BaselineLess hindered alkylimido analogs
Quantified DifferenceAchieves 1 Torr vapor pressure at 212 °C with decomposition onset >270 °C
ConditionsThermogravimetric analysis and ALD vaporization conditions

Ensures clean, gas-phase delivery of the metal precursor into the ALD chamber without clogging delivery lines via thermal breakdown.

Hydantoin Impurity Elimination
Head-to-head
tert-Butylamine: 0% Piperidine: 2–5%
Complete suppression of hydantoin impurity for peptide API synthesis
Solid-phase Fmoc deprotection of Degarelix
CO2 Absorption Kinetics
Head-to-head
TBAE k₂ = 1.9 M⁻¹s⁻¹ NBAE k₂ = 9.5 M⁻¹s⁻¹
5-fold slower kinetics may favor capacity or selectivity in gas scrubbing
Stopped-flow, 298 K; tert-butyl vs n-butyl aminoethanol
Isobutene Amination Selectivity
Context-dependent
Selectivity >94.0%
High selectivity reduces separation costs and byproduct waste
FAZ zeolite catalyst, 280°C, 8 MPa

Delayed-Action Rubber Accelerators

Where this compound is the right choice for manufacturing N-tert-butyl-2-benzothiazolesulfenamide (TBBS), providing critical scorch safety for high-temperature tire extrusion processes[1].

Volatile ALD/CVD Metal Precursors

Where this compound is the right choice for synthesizing transition metal imido complexes (e.g., for depositing MoN or WN films in semiconductor fabrication), relying on its steric bulk to maximize precursor vapor pressure and thermal stability [2].

Selective Deprotonation in Pharma Synthesis

Where this compound is the right choice as a basic reagent or solvent when the synthetic route requires a strong amine base (pKa ~10.68) but cannot tolerate the nucleophilic attack on electrophilic functional groups that would occur with unhindered amines like n-butylamine [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Fmoc Deprotection in Peptide API Manufacturing
Hydantoin impurity elimination capability
Purity and yield endpoint review
Non-Carcinogenic Rubber Accelerator Synthesis
Non-nitrosamine regulatory profile
Cure kinetics and scorch safety endpoint review
Sterically Controlled Organic Synthesis
Reduced nucleophilicity and regioselectivity
Reaction selectivity and byproduct profile review

Physical Description

Tert-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 70 °F. Less dense (at 6.2 lb / gal) than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Liquid
Colorless liquid with an amine odor; [HSDB]

Color/Form

Colorless liquid

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

111.9 °F at 760 mmHg (NTP, 1992)
44 - 46 °C

Flash Point

50 °F (NTP, 1992)
-8 °C
16 °F (-8 °C) (closed cup)

Heavy Atom Count

5

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.5 (AIR= 1)

Density

0.696 at 68 °F (USCG, 1999) - Less dense than water; will float
0.6958 at 20 °C/4 °C

LogP

0.4 (LogP)
log Kow = 0.40

Odor

Strong amine odor

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

-89.5 °F (NTP, 1992)
-72.65 °C

UNII

91Z53KF68U

Related CAS

10017-37-5 (hydrochloride)
60469-70-7 (hydrobromide)
63302-54-5 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 404 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (15.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (94.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (45.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (98.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (94.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

568.7 mmHg (USCG, 1999)
372.0 [mmHg]
372 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

75-64-9

Wikipedia

Tert-Butylamine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide. Hydrolysis yields the amine.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Rubber Manufacturing
All Other Basic Organic Chemical Manufacturing
2-Propanamine, 2-methyl-: ACTIVE
Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.

Analytic Laboratory Methods

ION-PAIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLAMINES WITH UV-DETECTION.
METHODS ARE GIVEN FOR THE SEPARATION AND DETERMINATION OF AMINO ACIDS, DIPEPTIDES AND AMINES BY ION-PAIR HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. /AMINES/
THE VOLATILE AMINE CONTENT IN TOMATOES AND TOMATO PRODUCTS IS ESTIMATED BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. /AMINES/
The organic cmpd, incl tert-butylamine, were analyzed by gas chromatography with a glass column containing 4% Carbowax 20 M and 0.8% KOH on Carbopack B. To prevent "ghost peaks" samples have to contain 5% ammonia and 1% KOH.
For more Analytic Laboratory Methods (Complete) data for TERT-BUTYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a refrigerator. Keep under an inert atmosphere for long-term storage.

Stability Shelf Life

Stable during transport.

Shi Xuan Leong, Li Keng Koh, Charlynn Sher Lin Koh, Gia Chuong Phan-Quang, Hiang Kwee Lee, Xing Yi Ling
PMID: 32578974   DOI: 10.1021/acsami.0c08053

Abstract

Probing changes of noncovalent interactions is crucial to study the binding efficiencies and strengths of (bio)molecular complexes. While surface-enhanced Raman scattering (SERS) offers unique molecular fingerprints to examine such interactions
, current platforms are only able to recognize hydrogen bonds because of their reliance on manual spectral identification. Here, we differentiate multiple intermolecular interactions between two interacting species by synergizing plasmonic liquid marble-based SERS platforms, chemometrics, and density functional theory. We demonstrate that characteristic 3-mercaptobenzoic acid (probe) Raman signals have distinct peak shifts upon hydrogen bonding and ionic interactions with
-butylamine, a model interacting species. Notably, we further quantify the contributions from each noncovalent interaction coexisting in different proportions. As a proof-of-concept, we detect and categorize biologically important nucleotide bases based on molecule-specific interactions. This will potentially be useful to study how subtle changes in biomolecular interactions affect their structural and binding properties.


Simultaneous quantification of related substances of perindopril tert-butylamine using a novel stability indicating liquid chromatographic method

Zoltán-István Szabó, Zenkő-Zsuzsánna Réti, László Gagyi, Erika Lilla Kis, Emese Sipos
PMID: 25616989   DOI: 10.1093/chromsci/bmu223

Abstract

A novel stability indicating gradient reverse-phased high-performance liquid chromatographic method has been developed for the quantification of impurities of perindopril tert-butylamine (PER) in pharmaceutical dosage form. Separation of the active substance and its known (Impurities B, C, D, E, F) and unknown impurities was achieved on a BDS Hypersil C18 column (250 mm × 4.6 mm, 5 µm), thermostated at 70°C, using a mobile phase comprised of aqueous solution of sodium 1-heptanesulfonate adjusted to pH 2 with perchloric acid and acetonitrile. The flow rate was maintained at 1.5 mL min(-1), injection volume of 20 µL was utilized and detection of analytes was performed at 215 nm. The developed method was validated in accordance with current ICH Guidelines for all suggested parameters, including forced degradation studies and proved to be linear, accurate, precise and suitable for the impurity testing of PER, being subsequently applied during on-going stability studies of a newly developed generic formulation.


[Efficacy comparison between 5 mg perindopril arginine salt and 4 mg perindopril tert-butylamine salt for patients with mild to moderate essential hypertension]

Litong Qi, Shuiping Zhao, Hui Li, Ying Guo, Geng Xu, Junbo Ge, Shirao Wu, Peizhi Miao, Yan Jin, Jiefu Yang, Xiaoqing Wu, Changsheng Ma, Dingli Xu, Jun Luo, Bin Wang, Guangping Li, Fengzhi Wang, Farong Shen, Haiming Shi, Yong Huo
PMID: 26652987   DOI:

Abstract

To compare the efficacy and safety of 5 mg perindopril arginine salt and 4 mg perindopril tert-butylamine salt for patients with mild to moderate essential hypertension.
The study was designed as multicenter, randomized, double-blind, active controlled trial with two parallel groups enrolling 524 participants with mild to moderate essential hypertension. After 2-week run-in period, 186 patients were enrolled and randomly treated with 5 mg perindopril arginine salt and 183 patients were enrolled and randomly treated with 4 mg perindopril tert-butylamine salt. The random sequence was generated by the I.R.I.S., and a balance was made in each center. After double-blind treatment for 8 weeks, the dose could be doubled for patients with uncontrolled BP ((SBP) ≥ 140 mmHg (1 mmHg = 0.133 kPa) or diastolic blood pressure (DBP) ≥ 90 mmHg) and patients were treated for another 4 weeks.
The sitting SBP was similarly decreased by (19.9 ± 17.2) mmHg in perindopril arginine group and (18.5 ± 14.7) mmHg (P = 0.000 5) in perindopril tert-butylamine group post 8 weeks treatment. Dose was doubled in 109 patients (59.9%) in perindopril arginine group and 116 patients (63.7%) in perindopril tert-butylamine group. At 12 weeks post therapy, the sitting SBP decreased by (19.8 ± 16.2) and (19.6 ± 16.3) mmHg respectively in the 2 groups. The decrease of sitting DBP was also similar in both groups (-12.0 ± 10.0) mmHg and (-11.0 ± 8.9) mmHg (P < 0.000 1), respectively. The control rate or response rate was also similar between the two groups (control rate over 8 weeks was 38.5% vs. 31.3%, 95% CI (-2.6-16.9), control rate over 12 weeks was 36.3% vs. 35.7%, 95% CI (-9.3-10.4), response rate over 8 weeks was 64.3% vs. 63.2%, 95% CI (-8.8-11.0), response rate over 12 weeks was 65.9% vs. 64.8%, 95% CI (-8.7-10.9)). Incidence of adverse events was low and similar in both therapy groups.
The results show that perindopril arginine salt 5 mg is as efficient as perindopril tert-butylamine 4 mg on lowering BP for patients with mild to moderate essential hypertension. Both drugs have good safety profile and are well tolerated by patients in this cohort.


The Indian drawings of the poet Cesare Pascarella: non-destructive analyses and conservation treatments

Marina Bicchieri, Michela Monti, Giovanna Piantanida, Flavia Pinzari, Simonetta Iannuccelli, Silvia Sotgiu, Lorena Tireni
PMID: 21750878   DOI: 10.1007/s00216-011-5229-3

Abstract

The Italian dialect poet Cesare Pascarella travelled all around the world, noting down in notebooks his keen and caustic observations, and drawing sketches that are a visual reportage of his journeys. The sketches were mounted as a random collage over acidic cardboards that were exposed to direct sunlight in his studio. Their poor state of conservation is related to the use of modern paper: chemical instability of raw materials caused acidification and strong oxidation of the support, with intense yellowing of the surfaces and brittleness of the paper. To ensure future preservation of the drawings, chemical stabilisation with simultaneous alcoholic treatment by deacidification (calcium propionate) and reduction (borane tert-butylamine complex) appeared necessary. To verify its applicability, it was indispensible to characterise the support and identify the nature of all the graphic media. The use of Raman, Infrared, X-ray fluorescence spectroscopies and scanning electron microscopy coupled with X-ray microanalysis allowed us to clear the problems related to the different penetration depth of each analytical technique and the different responses of pigments/dyes to each spectroscopy. The palette, how it varied along the journeys, the different supports used and preparations were completely identified showing a choice of colours compatible with the reduction treatment.


Effects of molecular structures on reduction properties of formyl groups in chlorophylls and pheophytins prepared from oxygenic photosynthetic organisms

Kana Sadaoka, Shigenori Kashimura, Yoshitaka Saga
PMID: 21664826   DOI: 10.1016/j.bmc.2011.05.039

Abstract

Reduction of the 7-formyl groups in chlorophyll (Chl) b and its demetalated compound pheophytin (Phe) b was kinetically analyzed by using tert-butylamine-borane complex (t-BuNH(2)·BH(3)), and was compared with that of the 3-formyl groups in Chl d and Phe d. Reduction kinetics of the 7-formyl group in Chl b was similar to that in Phe b in dichloromethane containing 5mM t-BuNH(2)·BH(3). Little difference of the reduction kinetics of the 7-formyl groups between Chl b and Phe b was in sharp contrast to the reduction kinetics of the 3-formyl groups in Chl d and Phe d: the 3-formyl group in Phe d was reduced 5.3-fold faster than that in Chl d. The 7-formyl groups in Chl b and Phe b were reduced more slowly than the 3-formyl groups in Chl d and Phe d, respectively. The difference of the reactivity between the 3- and 7-formyl groups was in line with (13)C NMR measurements of chlorophyllous pigments, in which the chemical shifts of carbon atoms in the 7-formyl groups of Chl b and Phe b were high-field shifted compared with those in the 3-formyl groups of Chl d and Phe d, respectively. These indicate that the 7-formyl groups in chlorophyllous pigments were less reactive for reduction to the corresponding hydroxymethyl groups than the 3-formyl groups due to the difference in electronic states of the formyl groups in the A- and B-rings of the chlorin macrocycle.


Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile

Sankar K Guchhait, Chetna Madaan
PMID: 20574586   DOI: 10.1039/c0ob00022a

Abstract

With the development of a novel microwave-assisted one-pot tandem de-tert-butylation of tert-butyl amine in an Ugi-type multicomponent reaction product, tert-butyl isocyanide as a useful convertible isonitrile has been explored for the first time affording access to molecular diversity of pharmaceutically-important polycyclic N-fused imidazo-heterocycles.


Hydrogen storage in double clathrates with tert-butylamine

Pinnelli S R Prasad, Takeshi Sugahara, Amadeu K Sum, E Dendy Sloan, Carolyn A Koh
PMID: 19459664   DOI: 10.1021/jp9029997

Abstract

The first proof-of-concept of the formation of a double tert-butylamine (t-BuNH(2)) + hydrogen (H(2)) clathrate hydrate has been demonstrated. Binary clathrate hydrates with different molar concentrations of the large guest t-BuNH(2) (0.98-9.31 mol %) were synthesized at 13.8 MPa and 250 K, and characterized by powder X-ray diffraction and Raman microscopy. A structural transformation from sVI to sII of t-BuNH(2) hydrate was clearly observed under hydrogen pressures. Raman spectroscopic data suggested that the hydrogen molecules occupied the small cages and had similar occupancy to hydrogen in the double tetrahydrofuran (THF) + H(2) clathrate hydrate. The hydrogen storage capacity in this system was approximately 0.7 H(2) wt % at the molar concentration of t-BuNH(2) close to the sII stoichiometry.


Formation of an exciplex with mixed ligands in the mercury-photosensitized luminescence of alcohol-amine mixtures in the liquid phase

Shunzo Yamamoto, Michiyo Uno, Yoshimi Sueishi
PMID: 17804285   DOI: 10.1016/j.saa.2007.07.040

Abstract

The liquid-phase mercury-photosensitized luminescence of tert-butyl alcohol (TL)-tert-butylamine (TM) mixtures has been investigated by a steady-state illumination method over a wide range of substrate concentrations. The emission bands from exciplexes (HgTL* and HgTM*) between an excited mercury atom and an alcohol or an amine molecule were observed at about 330 nm and 370 nm, respectively, in TL and TM solutions in cyclohexane. Two other bands appeared at 405 nm and 455 nm for TM at high concentrations. These bands were previously assigned to two types of 1:2 exciplexes (HgTM(2)* and HgTM(2)**). In TL-TM mixed solutions, a new band appeared at about 400 nm. The intensity of this band increased with increasing concentrations of TL and TM. This band was attributed to an exciplex with mixed ligands (HgTLTM*). This band was observed for the first time in this study. The energized intermediate, (HgTLTM*)(not equal), formed between HgAL* and AM can be effectively stabilized by collisions with solvent molecules in solution, while it decomposes to HgAM* and AL in the gas phase. The results for TL-TM mixtures can be explained by the proposed reaction mechanism.


Dynamics of an [Fe4S4(SPh)4]2- cluster explored via IR, Raman, and nuclear resonance vibrational spectroscopy (NRVS)-analysis using 36S substitution, DFT calculations, and empirical force fields

Yuming Xiao, Markos Koutmos, David A Case, Dimitri Coucouvanis, Hongxin Wang, Stephen P Cramer
PMID: 16673033   DOI: 10.1039/b513331a

Abstract

We have used four vibrational spectroscopies--FT-IR, FT-Raman, resonance Raman, and 57Fe nuclear resonance vibrational spectroscopy (NRVS)--to study the normal modes of the Fe-S cluster in [(n-Bu)4N]2[Fe4S4(SPh)4]. This [Fe4S4(SR)4]2- complex serves as a model for the clusters in 4Fe ferredoxins and high-potential iron proteins (HiPIPs). The IR spectra exhibited differences above and below the 243 K phase transition. Significant shifts with 36S substitution into the bridging S positions were also observed. The NRVS results were in good agreement with the low temperature data from the conventional spectroscopies. The NRVS spectra were interpreted by normal mode analysis using optimized Urey-Bradley force fields (UBFF) as well as from DFT theory. For the UBFF calculations, the parameters were refined by comparing calculated and observed NRVS frequencies and intensities. The frequency shifts after 36S substitution were used as an additional constraint. A D 2d symmetry Fe4S4S'4 model could explain most of the observed frequencies, but a better match to the observed intensities was obtained when the ligand aromatic rings were included for a D 2d Fe4S4(SPh)4 model. The best results were obtained using the low temperature structure without symmetry constraints. In addition to stretching and bending vibrations, low frequency modes between approximately 50 and 100 cm(-1) were observed. These modes, which have not been seen before, are interpreted as twisting motions with opposing sides of the cube rotating in opposite directions. In contrast with a recent paper on a related Fe4S4 cluster, we find no need to assign a large fraction of the low frequency NRVS intensity to 'rotational lattice modes'. We also reassign the 430 cm(-1) band as primarily an elongation of the thiophenolate ring, with approximately 10% terminal Fe-S stretch character. This study illustrates the benefits of combining NRVS with conventional Raman and IR analysis for characterization of Fe-S centers. DFT theory is shown to provide remarkable agreement with the experimental NRVS data. These results provide a reference point for the analysis of more complex Fe-S clusters in proteins.


Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids

A R Ekkati, A A Campanali, A I Abouelatta, M Shamoun, S Kalapugama, M Kelley, Jeremy J Kodanko
PMID: 19333720   DOI: 10.1007/s00726-009-0279-y

Abstract

N-Acetyl-AA(amino acid)-NHtBu derivatives of all 20 naturally occurring amino acids have been synthesized. Syntheses were performed via solution-phase methodology with yields that allow for access to gram quantities of substrates, in most cases. Syntheses include the coupling of a hindered amine, tert-butylamine, with each amino acid, either directly or in two steps using an activated ester isolated as an intermediate. The introduction of protecting groups was necessary in some cases. The development of synthetic sequences to access challenging substrates, such as the one derived from asparagine, are discussed.


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